molecular formula C8H7ClF2 B15339334 3-Chloro-4-(difluoromethyl)toluene

3-Chloro-4-(difluoromethyl)toluene

Cat. No.: B15339334
M. Wt: 176.59 g/mol
InChI Key: BLEPIZUKGDUWEM-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)toluene is a halogenated aromatic compound featuring a toluene backbone substituted with a chlorine atom at the 3-position and a difluoromethyl group (–CF₂H) at the 4-position. This structure combines the electron-withdrawing effects of chlorine and the unique stereoelectronic properties of fluorine, making it a molecule of interest in agrochemical and pharmaceutical research. Such methods often generate by-products like HCl and SO₂, which require scrubbing systems for safe industrial production .

The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait critical in agrochemicals such as Bixafen, a fungicide derived from similar fluorinated pyrazole intermediates . The chlorine atom may act as a directing group in further functionalization or contribute to the compound’s reactivity in synthesis.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

2-chloro-1-(difluoromethyl)-4-methylbenzene

InChI

InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

BLEPIZUKGDUWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethyl)toluene typically involves the introduction of a difluoromethyl group to a chlorotoluene precursor. One common method is the reaction of 3-chlorotoluene with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)toluene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-(difluoromethyl)toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)toluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects: Chlorine and Fluorine vs. Other Halogens/Alkyl Groups

Key Comparisons:

  • 3-Chloro-N-phenyl-phthalimide (): This compound, bearing a chlorine and phthalimide group, is used in polymer synthesis. Unlike 3-Chloro-4-(difluoromethyl)toluene, its applications are rooted in materials science due to its rigidity and thermal stability. The absence of fluorine limits its bioavailability, making it less relevant in biological contexts .
  • Halofuranones (e.g., 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) (): These halogenated furanones are studied for carcinogenic potency. Replacing bromine with fluorine (as in difluoromethyl groups) could reduce toxicity while retaining reactivity, though direct evidence is lacking .
  • 3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine (): The pyridinylmethoxy substituent enables protein binding in pharmaceuticals, but the absence of fluorine may reduce metabolic stability compared to difluoromethyl-containing analogs .

Fluorine’s Role (): The difluoromethyl group in this compound offers distinct advantages over non-fluorinated substituents:

  • Lipophilicity: Fluorine increases membrane permeability, critical for agrochemical uptake in plants .
  • Metabolic Stability: The C–F bond resists oxidative degradation, prolonging half-life compared to methyl or chloro analogs .

Physical and Chemical Properties

Compound Substituents Polarity Reactivity Key Applications References
This compound –Cl (C3), –CF₂H (C4) Moderate Electrophilic substitution Agrochemicals, Pharma
Bixafen –CF₂H-pyrazole High lipophilicity Acid chloride intermediate Fungicide
3-Chloro-N-phenyl-phthalimide –Cl, phthalimide High Polymerization Polyimide synthesis
Halofuranones (e.g., BMX-3) –Cl, –CBr₂H, hydroxyl High Carcinogenicity Toxicological studies

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